

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Hydrazinylisonicotinic acid

Cat. No.: B1328875

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Hydrazinylisonicotinic acid**. Given the limited availability of specific experimental data for this compound, this document also presents comparative data for structurally related molecules to offer a broader context. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, serving as a valuable resource for researchers initiating studies on this and similar novel chemical entities.

Core Physicochemical Properties of 2-Hydrazinylisonicotinic Acid

At present, detailed experimental data for **2-Hydrazinylisonicotinic acid** is not extensively available in peer-reviewed literature. The following table summarizes the fundamental properties that have been identified from chemical supplier databases.

Property	Value	Source
CAS Number	887589-25-5	Chemical Supplier Data
Molecular Formula	C ₆ H ₇ N ₃ O ₂	Chemical Supplier Data
Molecular Weight	153.14 g/mol	Chemical Supplier Data
Physical State	Solid	Chemical Supplier Data

Comparative Physicochemical Data of Related Compounds

To provide a predictive context for the properties of **2-Hydrazinylisonicotinic acid**, the following table presents experimental data for structurally similar compounds: isonicotinic acid, isoniazid (a hydrazide derivative), 2-chloronicotinic acid, and 2-aminonicotinic acid.

Disclaimer: The following data is for comparative and illustrative purposes only and does not represent the experimental values for **2-Hydrazinylisonicotinic acid**.

Property	Isonicotinic Acid	Isoniazid	2-Chloronicotinic Acid	2-Aminonicotinic Acid
Melting Point (°C)	310-315[1]	171.4[2]	176-178	295-300 (decomposes)[3]
Water Solubility	5.2 g/L (20°C)[1]	~140 g/L (25°C) [2]	Sparingly soluble[4]	Limited solubility[3]
pKa	1.77	1.82[2]	2.07 (Predicted)	2.94 (Predicted)
logP	-	-0.64[2]	0.988 (Predicted)	-

Experimental Protocols for Physicochemical Characterization

This section details the standard methodologies for determining the key physicochemical properties of a novel organic compound such as **2-Hydrazinylisonicotinic acid**.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.^[5]
- The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.
- The sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.^[6]
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.^[7]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and bioavailability.

Methodology: High-Performance Liquid Chromatography (HPLC)-Based Method

- An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.
- The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.

- The concentration of the dissolved compound in the clear filtrate is determined using a validated HPLC method with a suitable calibration curve.

pKa Determination

The acid dissociation constant (pKa) quantifies the strength of an acid in a solution.

Methodology: Potentiometric Titration

- A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
- A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the compound.
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- The pKa is determined from the resulting titration curve, often as the pH at which half of the compound has been neutralized.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Methodology: Shake-Flask Method

- A known amount of the compound is dissolved in a biphasic system of n-octanol and water.
- The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
- The two phases are then separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Illustrative Spectroscopic Data (of Isoniazid)

Disclaimer: The following spectra are for Isoniazid (CAS 54-85-3), a structurally related compound, and are provided for illustrative purposes to indicate the expected spectral features for a molecule with a similar isonicotinoyl hydrazide core. These are not the spectra of **2-Hydrazinylisonicotinic acid**.

Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in a molecule. Key expected peaks for a structure similar to **2-Hydrazinylisonicotinic acid** would include C=O stretching (amide), N-H stretching and bending (amine and amide), and C=C and C=N stretching (pyridine ring).

A representative IR spectrum for isoniazid shows characteristic peaks around 1653 cm^{-1} (C=O stretch), and in the regions of $1541\text{-}1621\text{ cm}^{-1}$ and $3100\text{-}3300\text{ cm}^{-1}$ for the pyridine ring and N-H vibrations, respectively.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

- ^1H NMR: For a compound like **2-Hydrazinylisonicotinic acid**, one would expect to see distinct signals for the protons on the pyridine ring and the protons of the hydrazinyl and carboxylic acid groups. A representative ^1H NMR spectrum of isoniazid in DMSO- d_6 shows signals for the pyridine protons typically between 7.7 and 8.8 ppm, and exchangeable protons for the NH and NH₂ groups.^{[10][11][12]}
- ^{13}C NMR: The ^{13}C NMR spectrum would show distinct signals for each unique carbon atom. For a structure like **2-Hydrazinylisonicotinic acid**, this would include the carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. A ^{13}C NMR spectrum of isoniazid in DMSO- d_6 shows the pyridine ring carbons in the range of 121-151 ppm and the carbonyl carbon around 164 ppm.^{[13][14]}

Mass Spectrometry (MS)

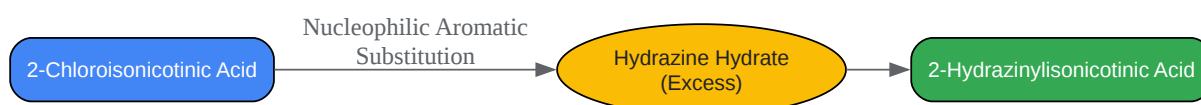
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

For a compound with the molecular formula $C_6H_7N_3O_2$, the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of fragments such as $COOH$, $NHNH_2$, and cleavage of the pyridine ring. The mass spectrum of isoniazid shows a prominent molecular ion peak at m/z 137, corresponding to its molecular weight.^{[2][15]}

Visualizations

Potential Synthetic Pathway

The following diagram illustrates a plausible synthetic route for **2-Hydrazinylisonicotinic acid**, starting from 2-chloroisonicotinic acid.

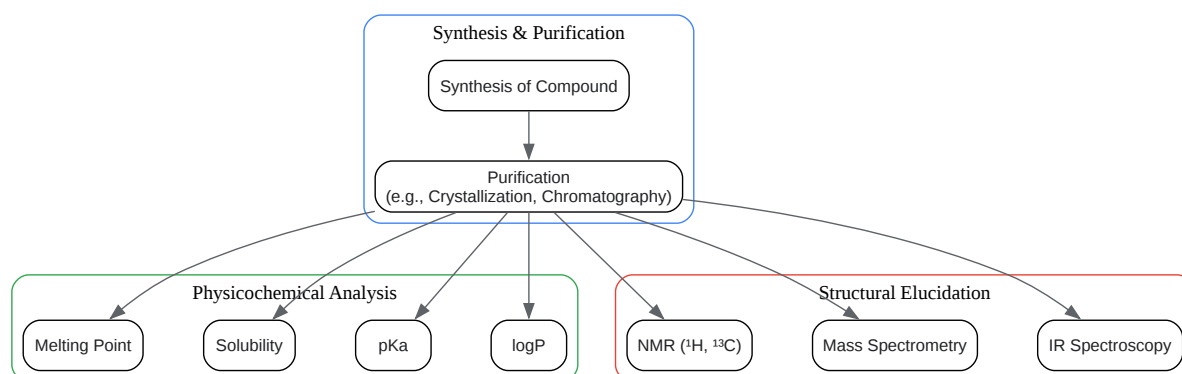


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Caption: A potential synthesis route for **2-Hydrazinylisonicotinic acid**.

General Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of a new chemical entity.



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Caption: General workflow for physicochemical characterization of a new compound.

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